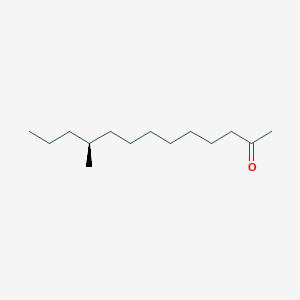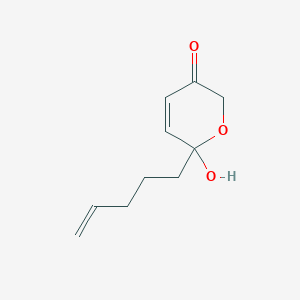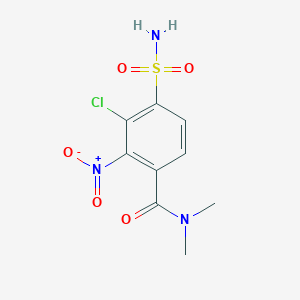
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzene ring substituted with chloro, nitro, dimethylamino, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a suitable precursor, followed by chlorination and sulfonation reactions. The dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar structure but lacks the nitro and sulfamoyl groups.
2-Nitro-4-sulfamoylbenzoic acid: Similar functional groups but different overall structure.
Uniqueness
3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
88345-46-4 |
|---|---|
Molecular Formula |
C9H10ClN3O5S |
Molecular Weight |
307.71 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C9H10ClN3O5S/c1-12(2)9(14)5-3-4-6(19(11,17)18)7(10)8(5)13(15)16/h3-4H,1-2H3,(H2,11,17,18) |
InChI Key |
LYHWVKZTYJMPNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


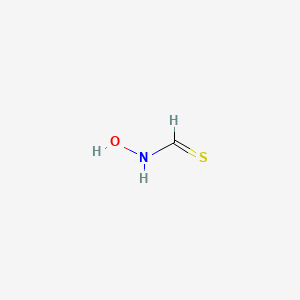
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
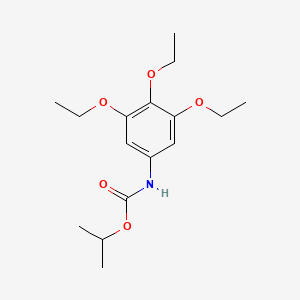
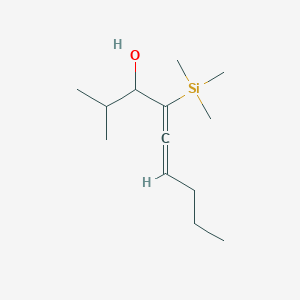
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

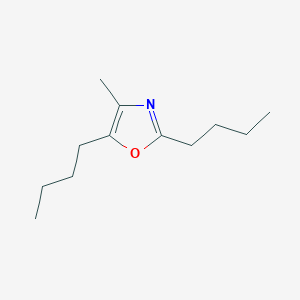
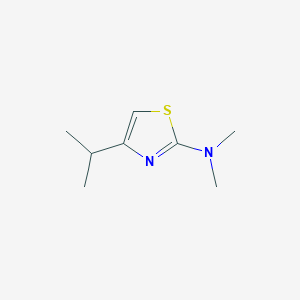
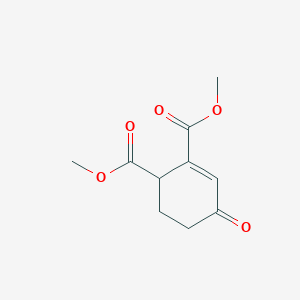
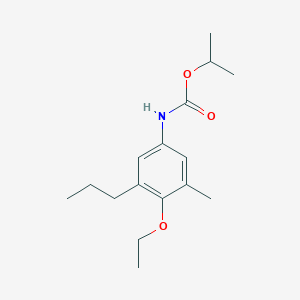
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
